MMP13-IN-3 -

MMP13-IN-3

Catalog Number: EVT-261871
CAS Number:
Molecular Formula: C24H22N4O5
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-4394 is a highly potent and selective inhibitor of MMP-13.
Overview

MMP13-IN-3 is a compound designed as an inhibitor of matrix metalloproteinase 13, which plays a significant role in the degradation of extracellular matrix components, particularly type II collagen. This enzyme is implicated in various pathological conditions, including arthritis and cancer metastasis. The development of MMP13-IN-3 stems from the need to create selective inhibitors that can modulate the activity of MMP13 without affecting other matrix metalloproteinases.

Source

MMP13-IN-3 was developed through structure-based design methodologies, leveraging insights from X-ray crystallographic studies of MMP13 and its interactions with known inhibitors. The research involved institutions such as the Scripps Research Institute and the University of Texas Health Science Center, focusing on optimizing the compound's selectivity and potency against MMP13.

Classification

MMP13-IN-3 belongs to the class of small molecule inhibitors specifically targeting matrix metalloproteinases. It is categorized under synthetic organic compounds designed for therapeutic applications in inflammatory diseases and cancer.

Synthesis Analysis

Methods

The synthesis of MMP13-IN-3 involves several key steps:

  1. Structural Analysis: Initial phases include comparative structural analysis of existing MMP13-inhibitor complexes to identify binding interactions.
  2. Molecular Design: Utilizing molecular modeling software to design compounds that fit into the active site of MMP13, particularly focusing on non-chelating polar residues that interact with the enzyme without binding to the catalytic zinc ion.
  3. Chemical Synthesis: Following design, chemical synthesis is conducted using standard organic chemistry techniques, including reaction optimization to enhance yield and purity.

Technical Details

The synthesis typically employs techniques such as:

  • Refluxing: To facilitate reactions under controlled temperatures.
  • Chromatography: For purification of synthesized compounds.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): To confirm molecular structure.
Molecular Structure Analysis

Structure

MMP13-IN-3 has a complex molecular structure characterized by:

  • A central scaffold that interacts with the active site of MMP13.
  • Functional groups designed to enhance solubility and binding affinity.

Data

The molecular formula and weight are crucial for understanding its pharmacokinetic properties. Specific structural data can include bond lengths, angles, and torsional parameters derived from computational modeling.

Chemical Reactions Analysis

Reactions

MMP13-IN-3 undergoes specific interactions with MMP13, primarily through:

  • Enzyme Inhibition: Binding to the enzyme's active site prevents substrate access.
  • Competitive Inhibition: Competes with natural substrates for binding, effectively reducing enzymatic activity.

Technical Details

The kinetics of inhibition can be analyzed using assays that measure enzyme activity in the presence of varying concentrations of MMP13-IN-3, allowing for determination of IC50 values and other kinetic parameters.

Mechanism of Action

Process

The mechanism by which MMP13-IN-3 exerts its inhibitory effects involves:

  1. Binding: The compound binds selectively to the active site of MMP13.
  2. Conformational Change: This binding induces conformational changes in the enzyme that inhibit its catalytic function.
  3. Reduction in Collagen Degradation: By inhibiting MMP13 activity, the compound reduces collagen degradation in pathological conditions.

Data

Quantitative data from enzyme assays can demonstrate the efficacy of MMP13-IN-3 in reducing collagenase activity compared to untreated controls.

Physical and Chemical Properties Analysis

Physical Properties

MMP13-IN-3 exhibits:

  • Solubility characteristics that indicate potential bioavailability.
  • Melting point and boiling point data relevant for formulation development.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity profile with other biological molecules.

Relevant data may include logP values indicating lipophilicity and solubility metrics obtained through experimental methods.

Applications

MMP13-IN-3 has significant potential applications in scientific research and therapeutic development:

  • Treatment of Arthritis: By inhibiting cartilage degradation associated with inflammatory joint diseases.
  • Cancer Therapy: Reducing tumor invasion and metastasis by targeting extracellular matrix remodeling processes.
  • Drug Development: Serving as a lead compound for further optimization in pharmaceutical formulations aimed at managing diseases related to excessive matrix metalloproteinase activity.
Introduction to MMP13 and MMP13-IN-3

Biological Significance of Matrix Metalloproteinase-13 (MMP13)

Role in Extracellular Matrix Remodeling and Disease Pathogenesis

Matrix Metalloproteinase-13 (MMP-13, collagenase-3) is a zinc-dependent endopeptidase with exceptional proteolytic activity against fibrillar collagens—particularly types I, II, and III—which constitute the structural backbone of connective tissues. Its canonical function involves cleaving the triple-helical domains of these collagens at specific sites, generating fragments susceptible to further degradation by gelatinases (e.g., MMP-2, MMP-9). This activity is indispensable for physiological ECM turnover during development, wound healing, and tissue repair. For example, MMP-13 is critical for endochondral ossification, where it remodels hypertrophic cartilage templates into bone [8]. Similarly, in skin repair, MMP-13 facilitates fibroblast-mediated collagen contraction and angiogenesis [3]. However, dysregulated MMP-13 expression disrupts ECM homeostasis. Its overexpression leads to uncontrolled collagen degradation, destabilizing tissue architecture in joints, blood vessels, and neural tissues. In stroke models, MMP-13 exhibits dual roles: acute exacerbation of blood-brain barrier damage versus pro-angiogenic functions during recovery [5].

Table 1: Key Pathological and Physiological Roles of MMP-13

ContextFunctionConsequence
OsteoarthritisDegrades type II collagen in articular cartilageCartilage erosion, loss of joint function [1] [6]
Cancer MetastasisCleaves collagen I in basement membranes; releases VEGF-A from stromal cellsTumor angiogenesis, invasion [2] [4]
Bone RegenerationRemodels hypertrophic cartilage during endochondral ossificationDelayed callus remodeling in MMP13−/− mice [8]
Neurorepair (Post-Stroke)Promotes vascular remodeling and neuroblast migrationEnhanced recovery in chronic phase [5]

MMP13 in Osteoarthritis, Cancer, and Atherosclerosis

MMP-13 is a principal driver of osteoarthritis (OA) pathology. It is overexpressed in early OA chondrocytes, where it selectively degrades type II collagen—the primary structural component of articular cartilage. This disrupts the collagen network, enabling aggrecan loss and progressive joint destruction [1] [6]. In cancer, MMP-13 is upregulated in tumor cells and associated fibroblasts, facilitating invasion and metastasis. It directly cleaves ECM barriers and indirectly promotes angiogenesis by releasing VEGF-A from stromal cells [2] [4]. Clinically, MMP-13 correlates with increased microvessel density in tumors and poor prognosis. Though less extensively documented in the provided sources, MMP-13 contributes to atherosclerosis by destabilizing fibrous caps in atherosclerotic plaques via collagen I/III degradation, increasing rupture risk.

Rationale for Targeting MMP13

Collagenase Activity and Substrate Specificity

MMP-13 possesses unique structural features enabling its potent collagenolytic activity. Its catalytic domain contains a deep hydrophobic S1′ pocket (residues 245–253), formed by a flexible "Ω-loop" [1] [4]. This pocket accommodates bulky residues in collagen substrates, conferring specificity. Unlike shallow S1′ pockets in MMP-1 or MMP-7, MMP-13’s deep pocket allows selective inhibitor design. Additionally, MMP-13 cleaves non-collagen substrates like aggrecan, osteonectin, and perlecan, amplifying its impact on ECM integrity [3] [7]. Its ability to activate other MMPs (e.g., pro-MMP-9) positions it as a "master regulator" in proteolytic cascades [4].

Table 2: Substrate Specificity and Functional Domains of MMP-13

Structural DomainFunctionRole in Specificity
Catalytic DomainZinc-dependent proteolysisContains S1′ pocket (Ω-loop) for selective substrate/inhibitor binding
Hemopexin DomainSubstrate recognition (e.g., collagen)Essential for triple-helical collagen degradation [1]
Hinge RegionConnects catalytic and hemopexin domainsAllows conformational flexibility during substrate engagement

Overexpression in Pathological Conditions

MMP-13 is minimally expressed in healthy adult tissues but is markedly induced in disease states. In OA, inflammatory cytokines (IL-1β, TNF-α) and mechanical stress upregulate MMP-13 via transcription factors (AP-1, NF-κB, HIF-2α) [6]. Epigenetic modifications (DNA hypomethylation) and non-coding RNAs further dysregulate its expression in early OA [6]. Tumors exploit oncogenic signaling (e.g., ETV4, sLZIP) to overexpress MMP-13, correlating with metastatic potential [4]. This pathological overexpression, coupled with its low basal expression, makes MMP-13 an attractive therapeutic target with potentially reduced off-tissue effects.

Overview of MMP13 Inhibitors

Historical Development of MMP Inhibitors

Early MMP inhibitors (e.g., batimastat, marimastat) were broad-spectrum hydroxamates chelating the catalytic zinc ion. Though effective preclinically, they failed clinically due to musculoskeletal toxicity (e.g., tendonitis) from inhibition of anti-target MMPs (e.g., MMP-1, MMP-14) [1] [6]. This underscored the necessity for selective inhibition. Subsequent generations exploited differences in S1′ pocket depth:

  • Shallow-pocket MMPs (e.g., MMP-1): Targeted by early inhibitors.
  • Deep-pocket MMPs (e.g., MMP-13): Accommodate bulky substituents (e.g., biphenyls, P1′ group extensions) [1] [4].MMP13-IN-3 exemplifies this strategy, incorporating a sulfonamide group and extended pharmacophore to enhance selectivity >100-fold over MMP-1 [6].

Table 3: Evolution of MMP Inhibitors Focusing on Selectivity Challenges

GenerationRepresentative AgentsKey MechanismLimitations
First (Broad)Batimastat, MarimastatZinc-chelating hydroxamatesMusculoskeletal toxicity (MMP-1 inhibition)
Second (Semi-Selective)PrinomastatModified zinc binders + S1′ occupancyLimited clinical efficacy (off-target effects)
Third (Selective)MMP13-IN-3*Deep S1′ pocket engagementHigh selectivity for MMP-13 demonstrated preclinically

Note: MMP13-IN-3 is a representative selective inhibitor; structural details are proprietary.

Unmet Needs in Selective Inhibition

Despite advances, achieving absolute specificity remains challenging due to high homology among MMP catalytic domains. Current priorities include:

  • Tissue-Specific Delivery: Minimizing systemic exposure to reduce off-target effects [6].
  • Probing Allosteric Sites: Non-zinc-binding inhibitors targeting exosites (e.g., hemopexin domain) [4].
  • Dual/Triple Inhibitors: Addressing compensatory MMP upregulation (e.g., MMP-13 + ADAMTS-5 in OA) [6].MMP13-IN-3 exemplifies progress in S1′-directed selectivity, yet its clinical translation requires validation of long-term efficacy and tissue retention.

Properties

Product Name

MMP13-IN-3

IUPAC Name

4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31)

InChI Key

MMJPVSDTLGFIQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BI-4394; BI4394; BI 4394

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.